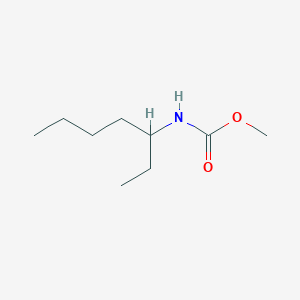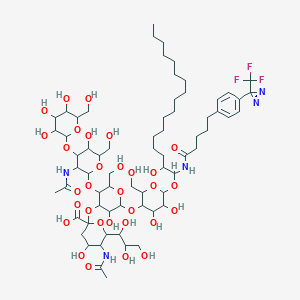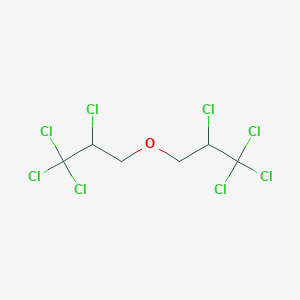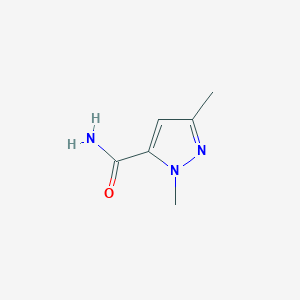
5-Amino-2-naphthalenesulfonic acid
Overview
Description
5-Aminonaphthalene-2-sulfonic acid is an organic compound belonging to the class of aminonaphthalenesulfonic acids. It is derived from naphthalene, a bicyclic aromatic hydrocarbon, by substituting an amino group and a sulfonic acid group at specific positions on the naphthalene ring. This compound is a colorless solid and is primarily used as a precursor in the synthesis of dyes .
Mechanism of Action
Target of Action
5-Amino-2-naphthalenesulfonic acid, also known as 1,6-Cleve’s acid , is a compound that primarily targets the process of electropolymerization . It is used in the development of flexible charge storage materials for supercapacitors .
Mode of Action
The compound interacts with its targets through the process of electropolymerization . It is electropolymerized at anodic potential on carbon cloth from perchloric acid solutions . This interaction results in the construction of conducting polymers .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of nitrate reductase and the detection of nitrate reduction by anaerobic bacteria . The downstream effects of this pathway are crucial for the functioning of supercapacitors .
Pharmacokinetics
It is known to be soluble in 1n nh4oh , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of the action of this compound are primarily seen in the construction of conducting polymers . These polymers are essential for the development of flexible charge storage materials for supercapacitors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of perchloric acid solutions and the potential applied during the electropolymerization process
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of nitrate reductase and detection of nitrate reduction by anaerobic bacteria
Cellular Effects
Given its role in the synthesis of nitrate reductase, it may influence cell function by participating in nitrate reduction processes
Molecular Mechanism
It is known to participate in the synthesis of nitrate reductase, suggesting it may interact with this enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Aminonaphthalene-2-sulfonic acid can be synthesized through several methods. One common method involves the reduction of 1-nitronaphthalene-5-sulfonic acid using sodium hydroxide, which converts it to 5-amino-1-naphthol . Another method involves the oxidative polymerization of 5- or 8-aminonaphthalene-2-sulfonic acid using sodium persulfate or potassium periodate .
Industrial Production Methods
In industrial settings, the production of 5-aminonaphthalene-2-sulfonic acid often involves the sulfonation of 1-aminonaphthalene. This process is carried out under controlled conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the naphthalene ring .
Chemical Reactions Analysis
Types of Reactions
5-Aminonaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to different amines or hydroxyl derivatives.
Substitution: The amino and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and sodium dichromate.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and hydroxyl derivatives.
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
5-Aminonaphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Industry: It is used in the production of various dyes and pigments, contributing to the textile and printing industries
Comparison with Similar Compounds
Similar Compounds
1-Aminonaphthalene-4-sulfonic acid:
1-Aminonaphthalene-5-sulfonic acid: Known as Laurent’s acid, used in the production of purpurin acid.
1-Aminonaphthalene-6-sulfonic acid: Known as Cleve’s acid, used in the synthesis of various dyes.
Uniqueness
5-Aminonaphthalene-2-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo oxidative polymerization to form electrically conducting polymers sets it apart from other similar compounds .
Properties
IUPAC Name |
5-azaniumylnaphthalene-2-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H,11H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPJYQYRSWYIGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119-79-9 | |
| Record name | 5-Amino-2-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 5-Amino-2-naphthalenesulfonic acid?
A1: this compound, also known as 1,6-Cleve's acid, exists as a zwitterion in its crystalline form. This means the molecule carries both a positive and negative charge. [] Its molecular formula is C10H9NO3S.
Q2: How is this compound used in material science?
A2: this compound is a valuable building block for synthesizing conducting polymers. It can be polymerized alone or copolymerized with other monomers like aniline. These polymers find applications in various fields like supercapacitors due to their charge storage capabilities. [, , , ] For example, electrodes made from poly(this compound-co-o-aminophenol) demonstrated promising performance in flexible supercapacitors. []
Q3: Are there any studies on the morphology of polymers derived from this compound?
A3: Yes, research indicates that the morphology of poly(aniline-co-aminonaphthalene sulfonic acid) (PANI-ANSA) is influenced by the molar ratio of aniline to this compound during synthesis. Higher ratios favor the formation of nanotubes, while lower ratios lead to a granular morphology. []
Q4: What are the advantages of incorporating this compound into conducting polymers like polyaniline?
A4: Incorporating this compound into polyaniline results in self-doping, enhancing the polymer's solubility in basic solutions and increasing its electrical conductivity compared to pristine polyaniline. [] Additionally, the presence of covalently bound SO3H groups improves the thermal stability of the copolymer. []
Q5: Can this compound be used to create composites?
A5: Yes, this compound has been used in the synthesis of electrically conductive and ferromagnetic composites. For example, nanocomposites of iron oxide (Fe3O4) with sulfonated polyaniline, specifically poly(aniline-co-aminonaphthalenesulfonic acid) [SPAN(ANSA)], were successfully synthesized. []
Q6: What are the properties of these iron oxide-based nanocomposites?
A6: These nanocomposites exhibit enhanced properties compared to pristine polymers. This includes higher crystallinity, improved thermal stability, and increased electrical conductivity. They also show ferromagnetic behavior at room temperature. []
Q7: How is this compound metabolized by bacteria?
A7: Certain bacterial strains can metabolize this compound, converting it into 5-hydroxyquinoline-2-carboxylate (5H2QC) via a spontaneous cyclization reaction. This process can limit the oxidation of this compound by hindering NADH regeneration. []
Q8: Are there any analytical methods used to study this compound and its derivatives?
A8: Various analytical techniques are employed to characterize this compound and its derivatives. These include:
- Spectroscopy: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural confirmation. [] FTIR spectroscopy provides insights into the structure of composites. [] UV-Visible spectroscopy is used to characterize polymers. []
- Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to study the morphology and size of nanoparticles in composites. []
- Electrochemical techniques: Electrochemical quartz-crystal microbalance is used to investigate the electropolymerization process. [] Cyclic voltammetry is used to characterize the electrochemical behavior of the polymer. [, ]
- Other Techniques: X-Ray Diffraction (XRD) is used to analyze the crystal structure of materials. [] Thermogravimetric analysis (TGA) is used to study the thermal stability of polymers and composites. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















